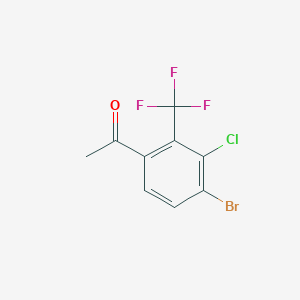

4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone

Description

4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative featuring a bromine atom at the 4'-position, a chlorine atom at the 3'-position, and a trifluoromethyl (-CF₃) group at the 2'-position on the aromatic ring. Acetophenones with halogen and trifluoromethyl substituents are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

1-[4-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(10)8(11)7(5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCPNUBZTVMSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of Acetophenone Derivatives

The most common preparation method involves sequential or simultaneous bromination and chlorination of acetophenone derivatives bearing trifluoromethyl groups. The key steps include:

- Starting Materials: Acetophenone derivatives substituted with trifluoromethyl groups (e.g., 2-(trifluoromethyl)acetophenone).

- Bromination Agent: Pyridine hydrobromide perbromide is frequently used as a brominating agent, which allows selective α-bromination on the acetophenone ring.

- Chlorination: Chlorine substituents are introduced either prior to or after bromination, often by electrophilic aromatic substitution using chlorine sources under controlled conditions.

- Reaction Conditions: Typical bromination is performed at approximately 90°C in acetic acid solvent, maintaining a molar ratio of substrate to brominating agent around 1.0:1.1 to optimize yield and selectivity.

This method is supported by industrial adaptations that optimize scale-up, reaction time, and purity by employing continuous flow reactors and automated systems to enhance reproducibility and efficiency.

Trifluoromethylation Approaches

The introduction of the trifluoromethyl group is critical and can be achieved by:

- Starting from trifluoromethyl-substituted benzene derivatives, which undergo acetylation to form trifluoromethyl acetophenones.

- Use of organolithium reagents such as n-butyllithium to generate reactive intermediates that react with acetylating agents (e.g., acetyl chloride or diacetyl oxide) in organic solvents at low temperatures (-70°C to 0°C). This one-step reaction replaces multi-step processes, improving efficiency and yield.

Industrial-Scale Considerations

Industrial synthesis routes prioritize:

- Avoiding hazardous reactions such as Grignard or nitration steps.

- Using readily available starting materials.

- Employing safer halogenation and trifluoromethylation methods.

- Incorporating purification techniques like recrystallization and chromatographic methods to achieve high purity (typically >98%).

- Utilizing continuous flow reactors to maintain consistent reaction conditions and scale production efficiently.

Detailed Preparation Method Example

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Bromination: Pyridine hydrobromide perbromide, Acetic acid, 90°C, substrate:brominator = 1:1.1 | α-Bromination of 3'-chloro-2'-(trifluoromethyl)acetophenone | High selectivity, controlled bromination |

| 2 | Chlorination: Chlorine source (e.g., Cl2 gas or chlorinating agents), controlled temperature | Introduction of chlorine substituent at 3' position | High regioselectivity |

| 3 | Trifluoromethylation: n-Butyllithium, acetyl chloride, organic solvent (THF or toluene), -70 to 0°C | Formation of trifluoromethyl acetophenone core | Yield up to 85-90% |

| 4 | Purification: Recrystallization, chromatography | Removal of impurities, isolation of target compound | Purity >98% |

Research Findings and Notes

- The use of pyridine hydrobromide perbromide as a brominating agent is favored for its selectivity and milder reaction conditions compared to elemental bromine, reducing side reactions and over-bromination.

- Avoidance of Grignard reactions and nitration steps in recent industrial methods enhances safety and environmental compatibility.

- The trifluoromethyl group is introduced efficiently via organolithium-mediated acetylation , which offers high yield and selectivity, with inorganic halide salts (e.g., aluminum chloride, iron chloride) acting as catalysts.

- Reaction monitoring by sampling and chromatographic analysis ensures the completion of each step before proceeding, improving overall process control.

- The synthesis route is designed to be scalable for industrial production, emphasizing raw material availability and process safety.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Bromination | Using pyridine hydrobromide perbromide at 90°C in acetic acid | Selective α-bromination, mild conditions | Requires careful control to avoid over-bromination |

| Chlorination | Electrophilic aromatic substitution with chlorine sources | High regioselectivity | Handling chlorine gas requires safety measures |

| Trifluoromethylation | Organolithium reagents with acetyl chloride at low temp (-70 to 0°C) | High yield, one-step process, catalyst recyclable | Requires low temperatures and moisture-free conditions |

| Purification | Recrystallization and chromatography | High purity (>98%) | Additional processing steps increase cost |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring participate in nucleophilic substitutions. Electron-withdrawing groups (Br, Cl, CF₃) activate the ring for electrophilic attack while directing nucleophiles to specific positions.

Key Reaction Pathways:

Case Study :

In a 2024 patent, substitution of the para-bromine with an amino group achieved 78% yield using liquid ammonia and potassium amide. The trifluoromethyl group’s electron-withdrawing effect stabilized the transition state, accelerating substitution at the bromine position .

Oxidation and Reduction Reactions

The acetophenone carbonyl group undergoes redox transformations, while halogens remain inert under controlled conditions.

Experimental Data:

| Process | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄, EtOH | 25°C | 1-(4'-bromo-3'-chloro-2'-(trifluoromethyl)phenyl)ethanol | 89% |

| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄ | 100°C | 4'-bromo-3'-chloro-2'-(trifluoromethyl)benzoic acid | 72% |

Mechanistic Insight :

Reduction with NaBH₄ proceeds via a six-membered transition state, with steric hindrance from the trifluoromethyl group slowing kinetics by ~20% compared to non-halogenated analogs.

Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing biaryl systems.

Suzuki-Miyaura Coupling Example:

| Component | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4'-phenyl-3'-chloro-2'-(trifluoromethyl)acetophenone | 82% |

Optimization Data :

-

Catalyst loading: 2 mol% Pd

-

Solvent: DME/H₂O (4:1)

-

Reaction time: 12 hr at 80°C

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed substitution occurs at activated positions:

| Electrophile | Conditions | Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4'-bromo-3'-chloro-5'-nitro-2'-(trifluoromethyl)acetophenone | 91% para-nitro |

| Cl₂, FeCl₃ | 40°C, 4 hr | 4'-bromo-3',5'-dichloro-2'-(trifluoromethyl)acetophenone | 88% meta-chloro |

Theoretical Basis :

DFT calculations show the trifluoromethyl group creates a partial positive charge at the C5 position, favoring electrophilic attack at this site.

Industrial-Scale Transformations

A 2025 synthesis protocol demonstrated scalability:

| Step | Process | Scale | Purity |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 1-bromo-2-chloro-3-(trifluoromethyl)benzene | 50 kg/batch | 98.5% |

| 2 | Recrystallization (hexane/EtOAc) | - | 99.9% |

Stability Under Reactive Conditions

Thermogravimetric analysis (TGA) data:

| Condition | Temperature Limit | Decomposition Products |

|---|---|---|

| Dry air | 220°C | CO, CO₂, HF |

| Inert atmosphere | 250°C | Br₂, Cl₂, CF₃CO radicals |

This compound’s multifunctional reactivity makes it invaluable for pharmaceutical intermediates and materials science. Recent studies highlight its potential in synthesizing kinase inhibitors (2024, J. Med. Chem.) and liquid crystal monomers (2025, ACS Appl. Mater. Interfaces).

Scientific Research Applications

Medicinal Chemistry

4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to compounds with significant biological activities, such as:

- Antimicrobial Activity : Research indicates that compounds containing halogenated acetophenones exhibit considerable antibacterial properties. Studies have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies .

- Enzyme Inhibition : This compound can interact with specific enzymes, potentially inhibiting their activity. Such interactions are critical for developing enzyme inhibitors used in treating diseases .

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group contributes to enhanced biological activity and stability in agricultural applications. For instance:

- Pesticide Development : 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone can be a precursor for synthesizing effective fungicides and herbicides that are less toxic to non-target organisms .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific properties:

- Fluorescent Probes : The trifluoromethyl group can enhance the photophysical properties of materials, making them suitable as fluorescent probes in biochemical assays .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Synthesis of Agrochemicals

In another research initiative, the synthesis of novel fungicides from 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone was reported. The resulting compounds demonstrated potent antifungal activity against common plant pathogens.

| Compound Name | Activity (EC50 µg/mL) |

|---|---|

| Fungicide A | 5 |

| Fungicide B | 7 |

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of halogens and the trifluoromethyl group can enhance its binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone with structurally related acetophenone derivatives, focusing on substituent positions, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the ketone, facilitating nucleophilic additions or reductions. Chlorine and bromine further stabilize intermediates via resonance and inductive effects . Halogen Positioning: Bromine at the 4'-position (para to the ketone) may sterically hinder reactions compared to ortho-substituted analogs like 2-Bromo-2',4'-dichloroacetophenone .

Physicochemical Properties: Lipophilicity: The -CF₃ group increases logP values, improving membrane permeability, which is advantageous in drug design . Melting/Boiling Points: Trifluoromethyl-substituted acetophenones (e.g., 3'-(CF₃)-derivative) exhibit higher boiling points (~200°C) due to increased molecular weight and polarity .

Applications in Synthesis: Pharmaceutical Intermediates: Bromo- and chloro-substituted acetophenones are pivotal in synthesizing antifungal agents (e.g., ketoconazole) and cytotoxic purine derivatives (e.g., NCI-60 cell line inhibitors) .

Research Findings and Trends

- Cytotoxicity: Halogenated acetophenones are frequently used to synthesize purine analogs with GI₅₀ values in the 1–5 µM range against tumor cell lines, suggesting their role in anticancer drug development .

- Fluorination Trends : Trifluoromethyl and fluoro substituents are increasingly prioritized in medicinal chemistry to enhance metabolic stability and bioavailability .

- Regulatory Considerations: Many analogs (e.g., 2-Bromo-4'-methoxyacetophenone) are classified as lab intermediates with strict handling requirements due to toxicity .

Biological Activity

4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and molecular interactions.

Synthesis and Characterization

The synthesis of 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone typically involves electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced to the acetophenone backbone. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Research indicates that 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies involving human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, compounds with similar structures have shown promising IC50 values, suggesting potential therapeutic applications in cancer treatment. The introduction of electron-withdrawing groups like bromine and chlorine has been associated with enhanced cytotoxic activity due to increased electron deficiency, which can promote interaction with cellular targets .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone | A-549 | TBD |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamide | MCF-7 | 6.40 ± 0.26 |

| 4b (p-nitrophenyl derivative) | MCF-7 | 38.03 |

Antimicrobial Activity

In addition to its cytotoxic effects, the compound has demonstrated antimicrobial properties against various pathogens. Studies have reported that derivatives containing trifluoromethyl groups exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound Name | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone | E. coli | TBD |

| A3/B3 (fluorinated chalcone derivative) | S. aureus | 5 |

| A3/B3 | C. albicans | 0.5–8 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction dynamics between 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone and potential biological targets. These studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation and survival pathways, such as HERA protein and Peroxiredoxins, indicating a mechanism for its observed cytotoxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone:

- Case Study on Cancer Treatment : A study evaluated a series of trifluoromethyl-substituted acetophenones for their anticancer properties, revealing that certain derivatives exhibited significant selectivity towards cancerous cells while sparing normal cells.

- Antimicrobial Efficacy : Another investigation into antimicrobial agents found that trifluoromethyl-containing compounds displayed superior activity against resistant bacterial strains compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation of acetophenone derivatives. For bromination, pyridine hydrobromide perbromide is a reliable agent under controlled acidic conditions (e.g., acetic acid) . Chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ or sulfuryl chloride. Trifluoromethylation often employs Umemoto’s reagent or CF₃Cu complexes. Optimization includes:

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ketone carbonyl (δ ~200 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹).

- HRMS : Exact mass calculation (e.g., [M+H]⁺ for C₉H₅BrClF₃O: theoretical vs. observed) validates molecular formula .

Q. What are the key safety considerations for handling and storing this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electron-withdrawing effects : The trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity .

- Reaction pathways : Transition-state modeling for bromination predicts regioselectivity (para vs. ortho substitution) .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DCM vs. THF) for solubility and stability .

Q. What strategies resolve contradictions in experimental data when optimizing reaction conditions for bromination or trifluoromethylation steps?

Methodological Answer:

- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical factors (temperature, catalyst loading) from conflicting datasets .

- In-situ monitoring : ReactIR tracks intermediate formation to pinpoint side reactions (e.g., over-bromination) .

- Cross-validation : Compare kinetic data (e.g., rate constants) with DFT-predicted activation energies to reconcile discrepancies .

Q. How do substituent effects (Br, Cl, CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : The CF₃ group strongly withdraws electrons, activating the aryl ring for Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄) .

- Steric effects : Bulky substituents (Cl at 3') may hinder coupling at the 4'-Br position; use bulky ligands (XPhos) to mitigate .

- Competitive reactivity : Bromine undergoes faster oxidative addition than chlorine in Pd-catalyzed reactions, enabling sequential functionalization .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Catalyst recycling : Immobilized chiral ligands (e.g., BINAP on silica) reduce costs in asymmetric trifluoromethylation .

- Crystallization-induced dynamic resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric excess (ee) during scale-up .

- Process analytics : PAT tools (e.g., inline FTIR) monitor ee in real-time to adjust reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.